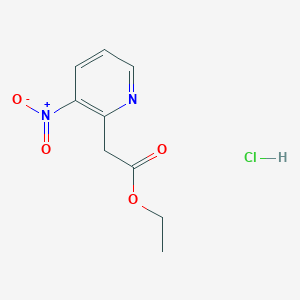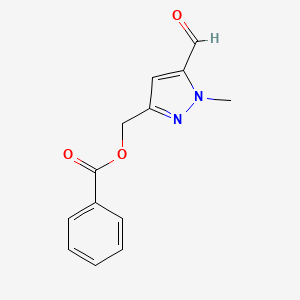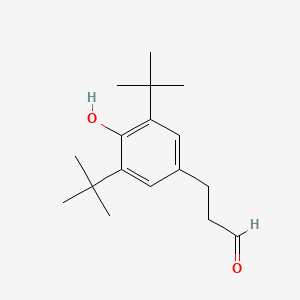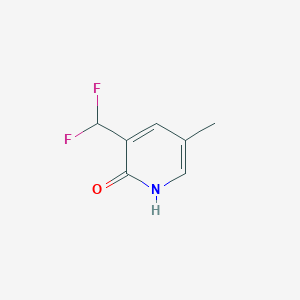
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate: is an organic compound with the molecular formula C11H14INO3. It is a white solid with a special smell and is soluble in common organic solvents and acids. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various drugs, pesticides, and bioactive molecules .
Métodos De Preparación
The preparation of tert-Butyl (3-hydroxy-4-iodophenyl)carbamate typically involves the following steps :
Reaction of 4-iodoaniline with dimethyl sulfoxide (DMSO): This step generates a substrate.
Addition of tert-butoxycarbonyl oxalyl chloride (Boc2O) under alkaline conditions: This reaction yields the target product, this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate undergoes various types of chemical reactions, including :
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate has a wide range of scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-hydroxy-4-iodophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate can be compared with other similar compounds, such as :
tert-Butyl (4-iodophenyl)carbamate: This compound has a similar structure but lacks the hydroxy group at the 3-position.
tert-Butyl (3-hydroxyphenyl)carbamate: This compound has a similar structure but lacks the iodine atom at the 4-position.
tert-Butyl (4-hydroxyphenyl)carbamate: This compound has a similar structure but lacks both the iodine atom and the hydroxy group at the 3-position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14INO3 |
|---|---|
Peso molecular |
335.14 g/mol |
Nombre IUPAC |
tert-butyl N-(3-hydroxy-4-iodophenyl)carbamate |
InChI |
InChI=1S/C11H14INO3/c1-11(2,3)16-10(15)13-7-4-5-8(12)9(14)6-7/h4-6,14H,1-3H3,(H,13,15) |
Clave InChI |
TZOBPMXGARGOON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
![(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)

![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)

![5-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B15220942.png)








